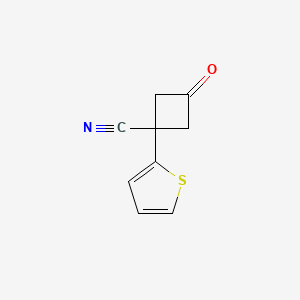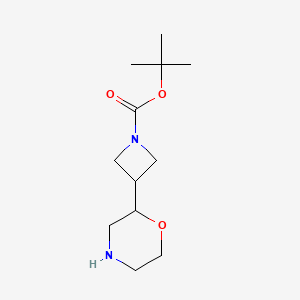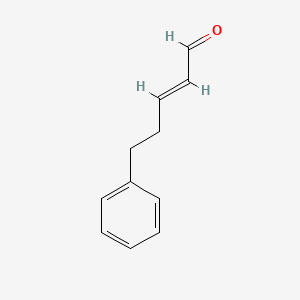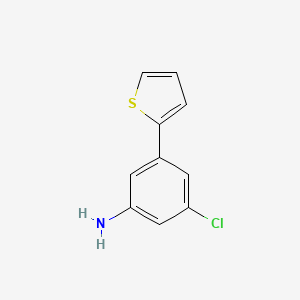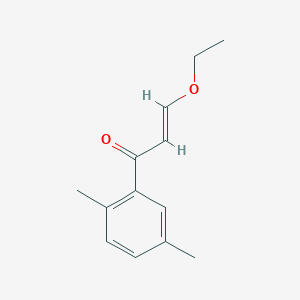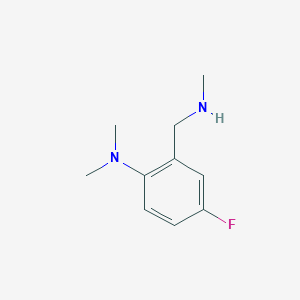
methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by its molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is often used as a versatile small molecule scaffold in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate typically involves the bromination of a benzopyran precursor followed by esterification. One common method involves the use of sodium-chlor and aluminum chloride as catalysts, with the reaction being carried out at elevated temperatures . The product is then purified through extraction and drying processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Similar in structure but differs in the position of the carboxylate group.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: Contains a fluorine atom instead of a bromine atom.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A benzothiadiazine derivative with different functional groups.
Uniqueness
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in targeted chemical syntheses and specialized research applications .
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
methyl 6-bromo-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 |
Clave InChI |
SVDPZRSTNCCLBL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(C=CC(=C2)Br)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


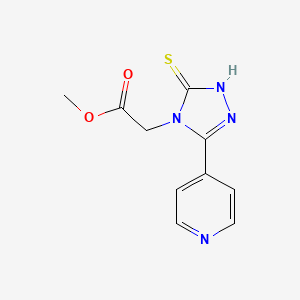
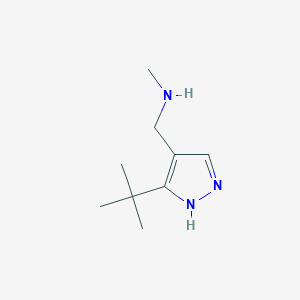
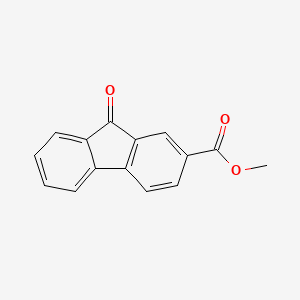

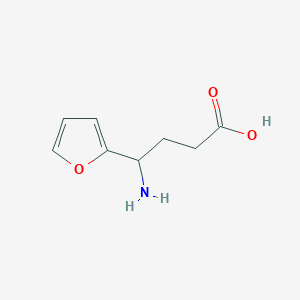
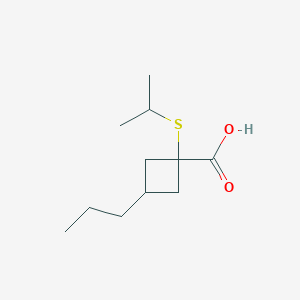
![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)

